1-Ethoxy-1,3-dimethoxypentane

Catalog No.
S15786284
CAS No.
94088-06-9
M.F
C9H20O3
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethoxy-1,3-dimethoxypentane

CAS Number

94088-06-9

Product Name

1-Ethoxy-1,3-dimethoxypentane

IUPAC Name

1-ethoxy-1,3-dimethoxypentane

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C9H20O3/c1-5-8(10-3)7-9(11-4)12-6-2/h8-9H,5-7H2,1-4H3

InChI Key

XAPMEYQVHUTUEC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(OC)OCC)OC

1-Ethoxy-1,3-dimethoxypentane is an organic compound with the molecular formula C9H20O3C_9H_{20}O_3 and a molecular weight of approximately 176.25 g/mol. It is characterized by the presence of both ethoxy and dimethoxy functional groups attached to a pentane backbone. This compound appears as a colorless liquid with a density of 0.894 g/cm³ and has a boiling point of 205ºC at standard atmospheric pressure. Its flash point is recorded at 70.4ºC, indicating moderate flammability under specific conditions .

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of aldehydes or carboxylic acids.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, yielding alcohols.
  • Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or methoxy groups are replaced by other nucleophiles.

1-Ethoxy-1,3-dimethoxypentane can be synthesized through the reaction of 1,3-dimethoxypentane with ethanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion of reactants to the desired product. The synthesis involves a nucleophilic attack by ethanol on 1,3-dimethoxypentane, followed by the elimination of water.

Industrial Production

In industrial settings, continuous flow reactors may be utilized to optimize yield and efficiency during production. High-purity reactants and controlled conditions (temperature and pressure) are crucial for ensuring consistent quality in the final product.

1-Ethoxy-1,3-dimethoxypentane has potential applications in various fields:

  • Solvent: It can be used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds.
  • Chemical Intermediate: The compound may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
  • Research: It is also useful in scientific research for studying chemical properties and reactions involving ether functionalities.

Several compounds share structural similarities with 1-ethoxy-1,3-dimethoxypentane:

Compound NameMolecular FormulaUnique Features
1-Methoxy-1,3-dimethoxypentaneC9H20O3C_9H_{20}O_3Contains a methoxy group instead of an ethoxy group.
1-Ethoxy-1,3-dimethoxyhexaneC11H24O3C_{11}H_{24}O_3Has an additional carbon in the alkyl chain.
1-Ethoxy-1,3-dimethoxybutaneC7H16O3C_7H_{16}O_3Features a shorter alkyl chain compared to the target compound.

Uniqueness

The uniqueness of 1-ethoxy-1,3-dimethoxypentane lies in its specific combination of ethoxy and methoxy groups along with its pentane structure. This distinctive arrangement confers unique chemical and physical properties that may be advantageous for specific applications not achievable by its analogs .

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

176.14124450 g/mol

Monoisotopic Mass

176.14124450 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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